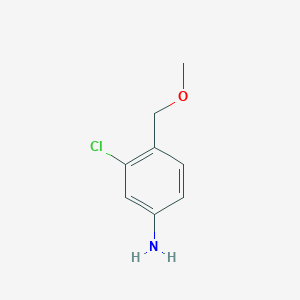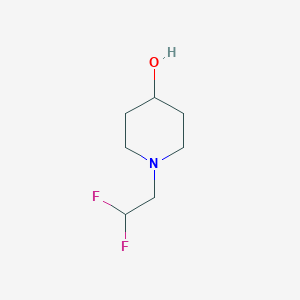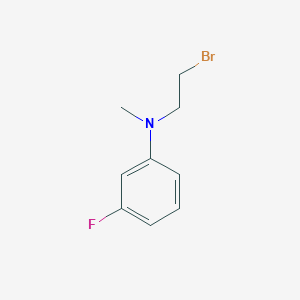
N-(2-Bromoethyl)-3-fluoro-N-methylaniline
Vue d'ensemble
Description
This would typically include the compound’s systematic name, its molecular formula, and its structural formula.
Synthesis Analysis
This involves a detailed explanation of how the compound can be synthesized from readily available starting materials. It may also include the conditions required for the synthesis, such as temperature, pressure, and the presence of any catalysts.Molecular Structure Analysis
This involves a discussion of the compound’s molecular geometry, bond lengths and angles, and electronic structure, often determined using spectroscopic techniques and computational chemistry.Chemical Reactions Analysis
This involves a study of the chemical reactions that the compound undergoes, including the reagents and conditions for each reaction, and the mechanism of each reaction.Physical And Chemical Properties Analysis
This includes the compound’s physical properties such as melting point, boiling point, solubility in various solvents, and density, and its chemical properties such as its acidity or basicity, its redox potential, and its reactivity with common reagents.Applications De Recherche Scientifique
Metabolism Studies : Research by Boeren et al. (1992) focused on the metabolism of 2-halogenated 4-methylanilines, including compounds similar to N-(2-Bromoethyl)-3-fluoro-N-methylaniline, in rat liver microsomes. They discovered various metabolites such as benzyl alcohols, benzaldehydes, and halogenated N-(4'-aminobenzyl)-4-methylanilines, highlighting the complex metabolic pathways of these compounds (Boeren et al., 1992).
Chemical Synthesis : Mayes et al. (2008) reported the chlorination of 3-fluoro-2-methylaniline, a compound structurally related to N-(2-Bromoethyl)-3-fluoro-N-methylaniline, leading to cocrystallization with succinimide. This study is significant for understanding the synthesis and crystalline structures of such compounds (Mayes et al., 2008).
Catalysis Research : Yang et al. (2015) developed a fluoro-functionalized polymeric N-heterocyclic carbene-zinc complex for catalyzing the formylation and methylation of amines using CO2, demonstrating the utility of fluoro-functionalized compounds in catalysis (Yang et al., 2015).
Nucleophilic Displacement Reactions : The study by Brewis et al. (1974) examined the kinetics of reactions involving substituted α-halogenopyridines with compounds like N-methylaniline, providing insights into nucleophilic aromatic substitution mechanisms relevant to compounds including N-(2-Bromoethyl)-3-fluoro-N-methylaniline (Brewis et al., 1974).
Molecular Spectroscopy : Liu et al. (2017) conducted theoretical calculations and spectroscopy on 2-fluoro-N-methylaniline, exploring the molecular structures and vibrational frequencies in various states. This research is pertinent to understanding the physical and chemical properties of N-(2-Bromoethyl)-3-fluoro-N-methylaniline (Liu et al., 2017).
Safety And Hazards
This involves a discussion of the compound’s toxicity, flammability, and environmental impact. It may also include precautions that need to be taken when handling the compound.
Orientations Futures
This could include potential applications of the compound, or areas of research that could be pursued to learn more about the compound’s properties and reactivity.
Please note that not all of this information may be available for all compounds, especially those that have not been extensively studied. For a specific compound, it would be necessary to consult the primary literature and databases of chemical information.
Propriétés
IUPAC Name |
N-(2-bromoethyl)-3-fluoro-N-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFN/c1-12(6-5-10)9-4-2-3-8(11)7-9/h2-4,7H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CINHRRFJRKLFBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCBr)C1=CC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Bromoethyl)-3-fluoro-N-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



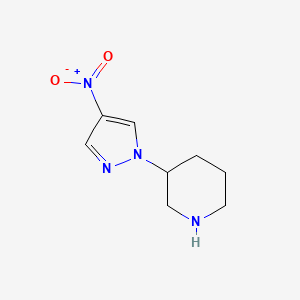

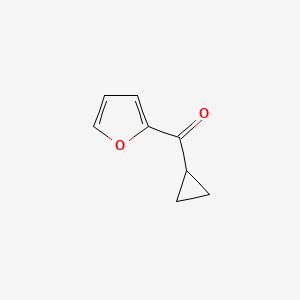
![3-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B1427881.png)
![N-[(2-bromo-5-fluorophenyl)methyl]cyclobutanamine](/img/structure/B1427882.png)
![({1-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidin-4-yl}methyl)amine](/img/structure/B1427884.png)
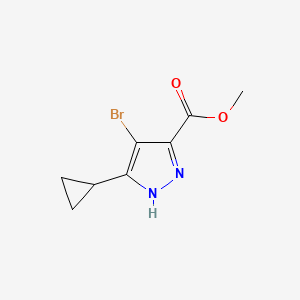
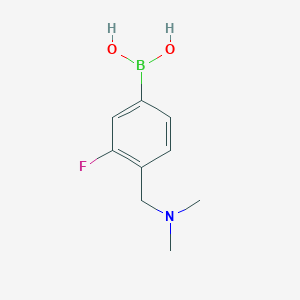
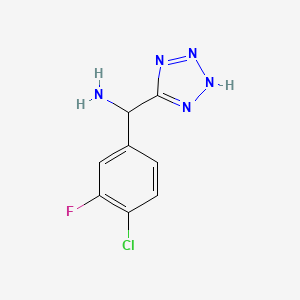

![Ethyl 2-[(2,4-difluorophenyl)sulfanyl]propanoate](/img/structure/B1427893.png)
